Alpha-Gliadin is classified as a gluten peptide, specifically a fragment of gliadin, which is one of the main components of gluten. Gliadins are prolamins, a group of proteins that are soluble in alcohol but not in water, primarily found in wheat and related grains. The specific fragment alpha-Gliadin (43-49) is derived from the larger gliadin protein and plays a crucial role in the immune response associated with celiac disease .
Alpha-Gliadin (43-49) can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to form peptides. This technique involves:
This method ensures high purity (>95%) and yields peptides suitable for research applications .
The molecular structure of alpha-Gliadin (43-49) reveals several key features:
Alpha-Gliadin (43-49) participates in several chemical reactions relevant to its biological activity:
The mechanism by which alpha-Gliadin (43-49) exerts its effects primarily involves:
The peptide's ability to mimic viral components may also contribute to its immunogenic profile, potentially linking dietary proteins with autoimmune responses .
The physical and chemical properties of alpha-Gliadin (43-49) include:
Alpha-Gliadin (43-49) has several important scientific applications:
The peptide fragment α-gliadin (43-49) was first isolated during investigations into gluten digestion in the 1980s. Researchers analyzing enzymatic digests of wheat gliadins identified this heptapeptide (Tyr-Pro-Gln-Pro-Gln-Pro-Phe; YPQPQPF) as a proteolytically resistant fragment. Its stability was attributed to a high proline content (42.9%), which conferred resistance to gastrointestinal endopeptidases. This characteristic allowed the intact peptide to persist in the intestinal lumen, facilitating biological interactions with mucosal tissues. Early chromatographic analyses revealed its presence in duodenal aspirates following gluten ingestion, suggesting incomplete degradation in vivo [1] [8].
In 1987, functional studies demonstrated that α-gliadin (43-49) inhibited leukocyte migration in 19/47 celiac patients, an effect reversible by naloxone—an opioid receptor antagonist. This identified the peptide as an exogenous opioid receptor ligand, leading to its designation as gliadorphin-7. Notably, this activity was absent in 28 celiac patients adhering to gluten-free diets, establishing a direct link between gluten exposure and opioid-like effects. The peptide’s structural analogy to endogenous opioids centered on the N-terminal Tyr-Pro motif, a known opioid pharmacophore, though its receptor binding profile differed from classical opiates [2] [9].
Early research proposed a dual-pathway mechanism:
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